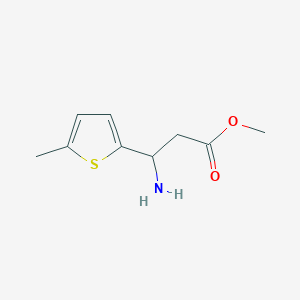

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3 |

InChI Key |

XWUFJKIVNXJXHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

One of the primary synthetic routes to Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate involves the Knoevenagel condensation reaction. This method typically proceeds as follows:

- Starting Materials: An aldehyde derivative of 5-methylthiophene and an amino acid ester precursor such as methyl glycinate or related compounds.

- Reaction Conditions: The condensation is catalyzed by a base such as piperidine, often under heating to promote the reaction.

- Mechanism: The aldehyde and amino acid ester undergo a condensation to form an α,β-unsaturated intermediate.

- Purification: The product is isolated via crystallization or chromatographic techniques to obtain the pure amino acid ester.

This method is favored for its efficiency in constructing the carbon skeleton with the thiophene substituent and introducing the amino and ester functionalities in one step.

Malonate-Derived Synthesis via Diethyl Malonate

Another approach involves the use of diethyl malonate derivatives:

- Step 1: Condensation of diethyl malonate with 5-methylthiophene-2-carboxaldehyde in the presence of piperidine and molecular sieves in dry ethanol at 60 °C for 10 hours.

- Step 2: Reduction of the resulting substituted malonate intermediate by catalytic hydrogenation (e.g., 10% palladium on charcoal under hydrogen atmosphere) or by sodium borohydride reduction at low temperature.

- Step 3: Conversion of the reduced malonate to the α-amino ester via oximation and subsequent hydrolysis steps, involving reagents such as isoamyl nitrite and sodium ethoxide.

- Purification: Extraction and chromatographic purification yield the target compound.

This multi-step method provides access to unnatural α-amino esters with thiophene substituents and allows for stereochemical control during synthesis.

Alternative Synthetic Strategies

Other synthetic routes reported in the literature for related amino acid derivatives include:

- Peptidomimetic Coupling: Using protected amino acid intermediates and coupling agents like HOBt, EDC.HCl, and DIPEA for amide bond formation, followed by ester reduction and oxidation steps to yield functionalized amino esters.

- Hydrolysis and Amidation: Saponification of ester intermediates followed by amidation with ammonium hydroxide and coupling with protected amino acids to introduce various substituents on the amino acid backbone.

While these methods are more complex and tailored for peptidomimetic synthesis, they demonstrate the versatility of functional group transformations applicable to this compound derivatives.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Knoevenagel Condensation | 5-methylthiophene-2-carboxaldehyde, piperidine, heat | Formation of α,β-unsaturated intermediate | Base-catalyzed condensation |

| Reduction | Pd/C catalyst under H2 or NaBH4 at 0 °C | Reduction of double bonds or esters | Choice depends on sensitivity |

| Oximation | Isoamyl nitrite, sodium ethoxide, 0 °C | Introduction of oxime group | Precursor to amino acid functionality |

| Hydrolysis/Amidation | Acid/base hydrolysis, NH4OH, coupling agents (HOBt, EDC) | Conversion to amino acid ester | Enables functional group modifications |

Research Discoveries and Applications

- The amino group in this compound enables hydrogen bonding, which is crucial for biological activity.

- The 5-methylthiophene ring participates in π-π interactions, enhancing binding affinity to biological macromolecules such as enzymes and receptors.

- Studies suggest potential applications in medicinal chemistry, including antimicrobial and anticancer research, due to the compound’s unique structural features.

- The compound serves as a useful building block in organic synthesis for generating derivatives with varied biological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate with structurally analogous compounds, emphasizing differences in molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated values based on structural analogs.

Electronic and Steric Effects

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromaticity and electron density compared to furan, improving π-π stacking in drug-receptor interactions.

- Substituent Influence: The 5-methyl group on thiophene increases steric bulk marginally, while electron-donating groups (e.g., amino) enhance nucleophilicity at the β-position.

Physicochemical Properties

Biological Activity

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound features a 5-methylthiophene moiety, which contributes significantly to its biological properties. The compound's molecular formula is , with a molar mass of approximately 239.32 g/mol. The presence of the amino group allows for hydrogen bonding, while the thiophene ring can engage in π-π interactions, enhancing its reactivity with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanisms underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. For instance, in vitro assays demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific proteins involved in cellular signaling pathways. The amino group facilitates hydrogen bonding with target proteins, while the thiophene ring enhances binding affinity through π-π stacking interactions. These interactions may lead to the inhibition of key enzymes or receptors involved in disease progression .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Nitration : Starting from 5-methylthiophene, nitration introduces a nitro group.

- Reduction : The nitro group is subsequently reduced to form an amino group.

- Esterification : The resulting amino thiophene is reacted with methyl acrylate to yield the final product.

These synthetic routes highlight the versatility of the compound and its potential for modification to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Assay : Another research effort revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells, with IC50 values around 25 µM .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a thiophene ring; amino group present | Antimicrobial, anticancer |

| Methyl 3-amino-2-thiophenecarboxylate | Lacks a methyl substitution on thiophene | Limited antimicrobial activity |

| Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Aromatic substitution instead of thiophene | Moderate anticancer effects |

This table illustrates how this compound stands out due to its distinct structural features and enhanced biological activities compared to other related compounds.

Q & A

Q. How does the substitution of thiophene with other heterocycles (e.g., furan, pyrrole) alter the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Measurements : Thiophene’s higher lipophilicity (LogP ~2.1) vs. furan (LogP ~1.5) impacts membrane permeability.

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates.

- Computational ADMET : Predict bioavailability and toxicity using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.